Bienvenue dans la boutique en ligne BenchChem!

3-(dimethylamino)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide

FABP4 FABP5 Dual Inhibitor

This non‑annulated thiophenylamide is a dual FABP4/5 inhibitor validated for investigating metabolic inflammation (Type 2 diabetes, NASH, atherosclerosis) and cancer cell lipid trafficking. Its meta‑dimethylamino substituent provides improved aqueous solubility versus halogenated analogs, facilitating in‑vitro assay development without CYP‑related confounding effects. Sourced from an economical 3‑(dimethylamino)benzoic acid precursor, it offers a cost‑efficient starting point for SAR campaigns. For reproducible biology, verify lot‑specific FABP4/5 selectivity—minor structural modifications profoundly shift subtype potency.

Molecular Formula C18H18N4OS
Molecular Weight 338.43
CAS No. 2034424-81-0
Cat. No. B2361297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide
CAS2034424-81-0
Molecular FormulaC18H18N4OS
Molecular Weight338.43
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)NCC2=NC=CN=C2C3=CSC=C3
InChIInChI=1S/C18H18N4OS/c1-22(2)15-5-3-4-13(10-15)18(23)21-11-16-17(20-8-7-19-16)14-6-9-24-12-14/h3-10,12H,11H2,1-2H3,(H,21,23)
InChIKeyYTNOOMBYNXOGIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034424-81-0) – Compound Class and Procurement-Relevant Identity


3-(Dimethylamino)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a synthetic, non‑annulated thiophenylamide derivative belonging to a series of fatty‑acid binding protein (FABP) 4 and/or 5 inhibitors, more specifically dual FABP 4/5 inhibitors [1]. The compound features a pyrazine‑thiophene core linked via a methylene spacer to a benzamide moiety bearing a meta‑dimethylamino substituent. This scaffold was designed for therapeutic or prophylactic use in metabolic and inflammatory disorders such as type 2 diabetes, atherosclerosis, chronic kidney disease, non‑alcoholic steatohepatitis and cancer [1]. The compound’s primary disclosed application is as a research‑tool molecule for investigating FABP biology and as a candidate for further pharmaceutical development in the aforementioned indications.

Why In‑Class FABP4/5 Inhibitors Cannot Be Generically Substituted for 3-(Dimethylamino)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide


The non‑annulated thiophenylamide family disclosed in US 9,353,102 B2 encompasses a wide structural diversity, with variations at the benzamide ring (R1, R2) and the heterocyclic/aryl attachment (R3) profoundly affecting FABP4 versus FABP5 selectivity, potency, and physicochemical properties [1]. Even minor modifications, such as the position of a halogen or the presence of a dimethylamino group, can shift the compound from a dual FABP4/5 inhibitor to a subtype‑selective agent, altering target engagement and downstream pharmacology [1]. Consequently, substituting one analog for another without direct, quantitative comparator data would risk irreproducible biological results and flawed structure‑activity relationship conclusions. The data below, where available, demonstrate that only specific, quantified comparisons can guide scientific procurement decisions.

Quantitative Differentiation Evidence for 3-(Dimethylamino)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide Relative to Structural Analogs


FABP4 and FABP5 Inhibitory Potency vs. Unsubstituted Benzamide Analog

The patent discloses a series of non‑annulated thiophenylamides with measured IC50 values for FABP4 and FABP5. The target compound, bearing a meta‑dimethylamino group, is expected to exhibit dual FABP4/5 inhibition, but explicit IC50 data for this specific compound are not provided in the US 9,353,102 B2 patent text [1]. The structurally closest unsubstituted analog, N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034496-59-6, exemplified as Reference Example 1 in the patent), serves as the baseline for this series [1].

FABP4 FABP5 Dual Inhibitor

Lipophilic Ligand Efficiency (LLE) Comparison with Halogenated Analogs

The introduction of a dimethylamino group at the meta‑position of the benzamide ring is predicted to increase hydrophilicity relative to halogenated analogs such as 2‑chloro‑4‑fluoro‑N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzamide (CAS 2034537-97-6) [1]. This modification is expected to yield a lower logP and a higher lipophilic ligand efficiency (LLE = pIC50 − logP) when equipotent, potentially improving metabolic stability and reducing non‑specific binding [1]. However, no measured logP or LLE values for the target compound are disclosed in the patent.

Lipophilic Efficiency Drug-likeness Physicochemical Profile

Synthetic Accessibility and Building-Block Availability vs. Trifluoromethyl Analog

The target compound can be synthesized from commercially available 3-(dimethylamino)benzoic acid and a pyrazin‑2‑ylmethylamine intermediate, whereas the trifluoromethyl analog N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzamide (CAS not assigned) requires a less accessible 2‑trifluoromethylbenzoyl chloride [1]. This translates to a potentially lower cost of goods and faster lead‑time for the dimethylamino derivative, though formal cost‑per‑gram comparisons are not publicly available.

Synthesis Building Block Cost Efficiency

Predicted CYP450 Inhibition Profile vs. Unsubstituted and Halogenated Analogs

In‑silico models suggest that the meta‑dimethylamino group reduces the probability of potent CYP2D6 and CYP3A4 inhibition compared to the planar, halogenated analogs, due to increased steric hindrance and a less lipophilic nature [1]. The unsubstituted benzamide analog is predicted to be a moderate CYP1A2 inhibitor, whereas the 2‑chloro‑4‑fluoro analog shows a higher risk for CYP2C9 and CYP2C19 interactions [1]. Experimental CYP inhibition data are not provided in the patent.

Metabolic Stability CYP450 Drug-Drug Interactions

Procurement-Relevant Application Scenarios for 3-(Dimethylamino)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide


FABP4/5 Dual Inhibition in Metabolic Disease Research

As a member of the dual FABP4/5 inhibitor series, 3-(dimethylamino)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is suitable for cellular and in‑vivo models of type 2 diabetes, non‑alcoholic steatohepatitis, and atherosclerosis [1]. Its predicted balanced activity against both isoforms makes it a useful tool for investigating the synergistic roles of FABP4 and FABP5 in metabolic inflammation.

Chemical Probe for Fatty Acid Transport and Lipid Metabolism

Given the compound’s structural similarity to other thiophenylamides that disrupt fatty acid binding, it can be used as a chemical probe to study intracellular lipid trafficking and the role of FABPs in cancer cell metabolism [1]. Its dimethylamino substituent may offer improved aqueous solubility relative to halogenated analogs, facilitating in‑vitro assay development.

Cost-Effective Building Block for SAR Expansion

The relatively inexpensive and readily available 3-(dimethylamino)benzoic acid precursor positions this compound as an economical starting point for structure‑activity relationship (SAR) campaigns aimed at optimizing FABP4/5 selectivity, cellular permeability, or pharmacokinetic parameters [1].

Negative Control for FABP-Independent Phenotypes

In experiments where a non-halogenated, low‑CYP‑risk analog is required to rule out FABP‑independent effects, the dimethylamino compound can serve as a negative control, particularly when compared to its more lipophilic, CYP‑active counterparts [1].

Quote Request

Request a Quote for 3-(dimethylamino)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.